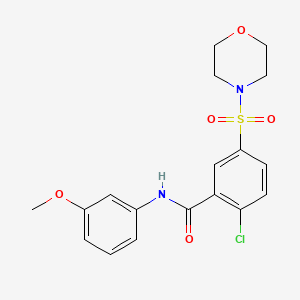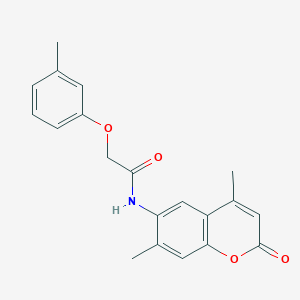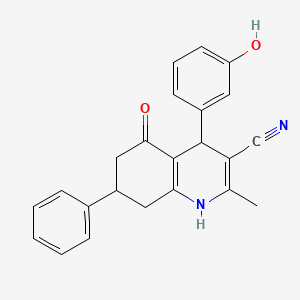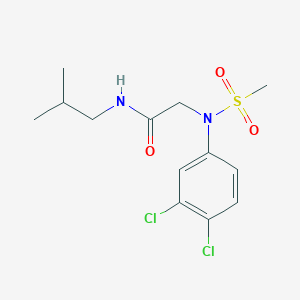![molecular formula C22H27N3O2S B5006144 3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5006144.png)
3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. It targets Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling, and has been investigated for its potential use in the treatment of B-cell malignancies.
Mécanisme D'action
BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. 3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide binds to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, this compound has also been shown to inhibit the activity of other kinases, including JAK2 and FLT3, which may contribute to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide is its specificity for BTK, which may reduce the risk of off-target effects. However, like other small molecule inhibitors, this compound may have limited bioavailability and may require high doses to achieve therapeutic efficacy. Additionally, the long-term safety and efficacy of this compound in humans have not yet been fully established.
Orientations Futures
Future research on 3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide may focus on optimizing its pharmacokinetic properties to improve its bioavailability and reduce the risk of toxicity. Additionally, this compound may be investigated in combination with other targeted therapies or immunotherapies to enhance its anti-tumor effects. Further preclinical and clinical studies are needed to fully evaluate the potential of this compound as a therapeutic agent for B-cell malignancies.
Méthodes De Synthèse
The synthesis of 3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide involves several steps, starting from commercially available starting materials. The process begins with the reaction of 4-methylthiobenzoyl chloride with piperidine, followed by the addition of 3-pyridinemethanol. The resulting intermediate is then coupled with 3-(dimethylamino)propanenitrile, and the final product is obtained after several purification steps.
Applications De Recherche Scientifique
3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity, leading to the suppression of B-cell receptor signaling and subsequent cell death.
Propriétés
IUPAC Name |
3-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-28-20-7-5-19(6-8-20)22(27)25-13-10-17(11-14-25)4-9-21(26)24-16-18-3-2-12-23-15-18/h2-3,5-8,12,15,17H,4,9-11,13-14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUGJRSVZLVRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5006090.png)


![N-[2-(acetylamino)phenyl]-4-iodobenzamide](/img/structure/B5006114.png)
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5006119.png)

![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)

![3-[(1-benzyl-4-piperidinyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5006151.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B5006162.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethylglycinamide](/img/structure/B5006169.png)
![4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5006172.png)
